Superior Class I HDAC Potency Compared to a Previous Dual Inhibitor (Compound 35)
Hdac/nampt-IN-1 exhibits significantly greater potency against class I HDACs (HDAC1-3) compared to the earlier dual inhibitor compound 35 [1]. The reported IC50 range for Hdac/nampt-IN-1 against HDAC1-3 is 0.72 - 7.61 nM [2], representing an improvement in target engagement relative to compound 35, which showed an IC50 of 55 nM against HDAC1 [3]. This difference in HDAC inhibitory activity is a key differentiator when selecting a probe for investigating class I HDAC-dependent biology.
| Evidence Dimension | HDAC1-3 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.72 - 7.61 nM |
| Comparator Or Baseline | Compound 35 (Nampt-IN-3): 55 nM for HDAC1 |
| Quantified Difference | Approximately 7- to 75-fold more potent against class I HDACs |
| Conditions | Cell-free enzyme inhibition assay for purified HDAC1-3 isoforms. |
Why This Matters
Greater potency at lower concentrations reduces the risk of off-target effects and conserves valuable compound in extensive screening campaigns.
- [1] Dong G, Chen W, Wang X, Yang X, Xu T, Wang P, Zhang W, Rao Y, Miao C, Sheng C. Small Molecule Inhibitors Simultaneously Targeting Cancer Metabolism and Epigenetics: Discovery of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) Dual Inhibitors. J Med Chem. 2017 Oct 12;60(19):7965-7983. View Source
- [2] Yue K, Sun S, Liu E, Liu J, Hou B, Qi K, Chou CJ, Jiang Y, Li X. HDAC/NAMPT dual inhibitors overcome initial drug-resistance in p53-null leukemia cells. Eur J Med Chem. 2024 Feb 15;266:116127. View Source
- [3] Dong G, et al. (as above). Compound 35 possessed excellent and balanced activities against both NAMPT (IC50 = 31 nM) and HDAC1 (IC50 = 55 nM). View Source
